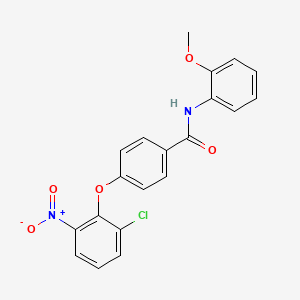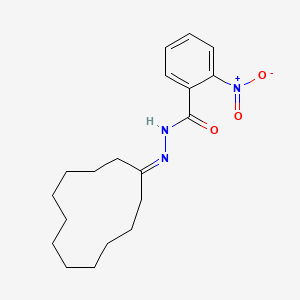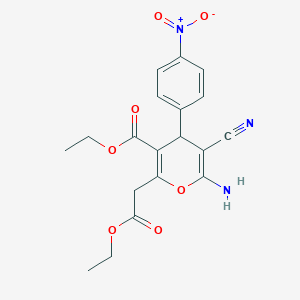
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide, commonly known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was initially developed as a treatment for metabolic and cardiovascular diseases, but it has also been studied for its potential use in enhancing athletic performance.
Mechanism of Action
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, which can improve lipid metabolism and reduce inflammation.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved lipid metabolism, and reduced inflammation. The compound has also been shown to increase endurance and improve exercise performance.
Advantages and Limitations for Lab Experiments
GW501516 is a valuable tool for studying the role of PPARδ in regulating lipid and glucose metabolism. Its ability to activate PPARδ makes it a useful compound for studying the effects of this nuclear receptor on various physiological processes. However, the compound has also been shown to have potential side effects, including an increased risk of cancer.
Future Directions
There are several potential future directions for research on GW501516. One area of interest is the development of safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases. Another potential direction is the use of GW501516 as a performance-enhancing drug, although this raises ethical and safety concerns. Overall, GW501516 has significant potential for both therapeutic and research applications, and further studies are needed to fully understand its effects and limitations.
Synthesis Methods
The synthesis of GW501516 involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2-methoxyphenylamine to form the corresponding amine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to obtain the final product, GW501516.
Scientific Research Applications
GW501516 has been extensively studied for its potential therapeutic applications. Several studies have shown that the compound can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been shown to have cardioprotective effects, potentially making it a valuable treatment option for cardiovascular diseases.
properties
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-27-18-8-3-2-6-16(18)22-20(24)13-9-11-14(12-10-13)28-19-15(21)5-4-7-17(19)23(25)26/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVVCUFOUHMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}butanenitrile](/img/structure/B5018284.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5018295.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)
![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)
![3,4,5-trimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5018354.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B5018356.png)
![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)
![2-(3,5-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5018381.png)
![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)